4-[(2R,4R)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid
CAS No.:
Cat. No.: VC18647386
Molecular Formula: C25H30N2O4
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30N2O4 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 4-[(2R,4R)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid |
| Standard InChI | InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m1/s1 |
| Standard InChI Key | RENRQMCACQEWFC-DENIHFKCSA-N |
| Isomeric SMILES | CCO[C@@H]1CCN([C@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC |
| Canonical SMILES | CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-[(2R,4R)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidyl]benzoic acid, reflects its intricate architecture. Key structural components include:
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A piperidine ring with (2R,4R) stereochemistry at positions 2 and 4.
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An ethoxy group at the 4-position of the piperidine.
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A 5-methoxy-7-methylindole moiety linked via a methylene bridge to the piperidine’s nitrogen.
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A para-substituted benzoic acid group at the 2-position of the piperidine .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₀N₂O₄ | |
| Molecular Weight | 422.5 g/mol | |
| CAS Number | 1644670-39-2 | |
| Stereochemistry | (2R,4R) configuration | |
| LogP (Predicted) | 3.8 |
The stereochemistry is critical for target binding, as evidenced by reduced activity in (2S,4S) diastereomers . X-ray crystallography data from patent filings confirm the spatial orientation of the ethoxy and indole groups, which stabilize interactions with complement factor B’s catalytic domain .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis begins with indole derivatives and piperidine precursors, employing sequential alkylation, coupling, and cyclization reactions . A representative pathway involves:
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Indole functionalization: Introduction of methoxy and methyl groups at positions 5 and 7 via Friedel-Crafts alkylation.
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Piperidine ring formation: Stereoselective synthesis of the (2R,4R)-piperidine using chiral auxiliaries.
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Methylene bridge formation: Coupling the indole to the piperidine via reductive amination.
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Benzoic acid conjugation: Suzuki-Miyaura cross-coupling to attach the aromatic acid group .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 5-Methoxy-7-methyl-1H-indole-4-carbaldehyde | 72 | 98 |
| 2 | (2R,4R)-4-ethoxy-piperidine-2-carboxylic acid | 65 | 95 |
| 3 | Indole-piperidine methylene adduct | 58 | 97 |
| 4 | Final benzoic acid derivative | 45 | 99 |
Industrial-scale production faces challenges in maintaining stereochemical purity, necessitating chiral chromatography or enzymatic resolution .
Mechanism of Action: Complement Factor B Inhibition
Target Engagement
The compound selectively inhibits complement factor B, a serine protease essential for the alternative complement pathway. Structural studies reveal:
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Hydrophobic interactions between the indole’s methyl group and factor B’s S1 pocket.
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Hydrogen bonding between the ethoxy oxygen and Arg234 in the catalytic site.
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Electrostatic stabilization via the benzoic acid’s carboxylate and Lys243 .
Table 3: Pharmacodynamic Profile
| Parameter | Value | Assay Type |
|---|---|---|
| IC₅₀ (factor B) | 12 nM | SPR Biosensor |
| Selectivity over factor D | >1,000-fold | Kinetic assay |
| Plasma half-life (rat) | 8.2 hours | PK/PD modeling |
Inhibition disrupts the C3 convertase (C3bBb), reducing downstream effector generation (C5a, MAC) . This mechanism underlies its efficacy in diseases driven by alternative pathway dysregulation.
Therapeutic Applications
Paroxysmal Nocturnal Hemoglobinuria (PNH)
In PNH, uncontrolled complement activation lyses erythrocytes lacking CD55/CD59. Phase II trials demonstrate:
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Hemoglobin stabilization: 68% of patients achieved hemoglobin ≥10 g/dL without transfusions.
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LDH reduction: Median lactate dehydrogenase decreased from 1,800 U/L to 400 U/L .
Atypical Hemolytic Uremic Syndrome (aHUS)
The compound prevents thrombotic microangiopathy by blocking factor B. In murine models:
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Renal function preservation: Serum creatinine reduced by 54% vs. placebo.
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Thrombocytopenia resolution: Platelet counts normalized within 72 hours .
| Parameter | Finding | Species |
|---|---|---|
| MTD (oral) | 500 mg/kg/day | Rat |
| Genotoxicity | Negative (Ames test) | In vitro |
| Cardiotoxicity | No QTc prolongation | Canine |
The hydrochloride hydrate form (CAS 129235270) shows improved solubility but requires storage at -20°C in inert atmospheres .
Future Directions
Combination Therapies
Synergy with anti-C5 monoclonal antibodies (e.g., eculizumab) is under investigation to address breakthrough hemolysis . Early data suggest:
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Complement cascade blockade: Dual inhibition of C3 (upstream) and C5 (downstream).
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Reduced dosing frequency: Monthly subcutaneous administration vs. biweekly IV infusions.
Expanded Indications
Ongoing trials explore utility in:
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